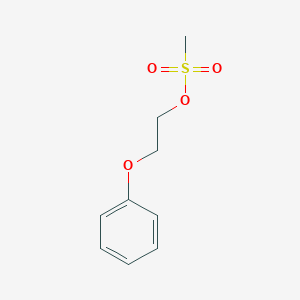

2-Phenoxyethyl methanesulfonate

Vue d'ensemble

Description

2-Phenoxyethyl methanesulfonate (PEMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEMS is a sulfonate ester that is commonly used as a reagent for the protection of hydroxyl groups in organic synthesis. In addition, PEMS has been found to exhibit various biological activities, making it a promising candidate for future research.

Mécanisme D'action

2-Phenoxyethyl methanesulfonate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. The mechanism of action of 2-Phenoxyethyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells.

Effets Biochimiques Et Physiologiques

2-Phenoxyethyl methanesulfonate has been shown to exhibit various biochemical and physiological effects in cells. For example, 2-Phenoxyethyl methanesulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-Phenoxyethyl methanesulfonate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-Phenoxyethyl methanesulfonate is a useful reagent for the protection of hydroxyl groups in organic synthesis due to its selectivity and ease of use. However, 2-Phenoxyethyl methanesulfonate has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.

Orientations Futures

There are many potential future directions for research on 2-Phenoxyethyl methanesulfonate. One area of interest is the development of new synthetic methods for the production of 2-Phenoxyethyl methanesulfonate and related compounds. Another area of interest is the investigation of the mechanism of action of 2-Phenoxyethyl methanesulfonate and its potential as a therapeutic agent for various diseases. Finally, the development of new applications for 2-Phenoxyethyl methanesulfonate in fields such as materials science and catalysis is also an area of potential future research.

Applications De Recherche Scientifique

2-Phenoxyethyl methanesulfonate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-Phenoxyethyl methanesulfonate is in the protection of hydroxyl groups in organic synthesis. 2-Phenoxyethyl methanesulfonate can selectively protect primary and secondary hydroxyl groups, making it a useful reagent for the synthesis of complex molecules.

Propriétés

Numéro CAS |

141482-06-6 |

|---|---|

Nom du produit |

2-Phenoxyethyl methanesulfonate |

Formule moléculaire |

C9H12O4S |

Poids moléculaire |

216.26 g/mol |

Nom IUPAC |

2-phenoxyethyl methanesulfonate |

InChI |

InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clé InChI |

CEWGIIZKTNAOIY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

SMILES canonique |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

2-phenoxyethyl Methanesulfonate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.